molecular formula C15H19N3O3S B12270368 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B12270368
M. Wt: 321.4 g/mol
InChI Key: LARRNJUQODVLKX-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is known for its biological activity, and a pyrazole moiety, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps The initial step often includes the formation of the benzothiophene core through cyclization reactionsCommon reagents used in these reactions include malonic acid equivalents and anthranilic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of a benzothiophene core and a pyrazole moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C15H19N3O3S/c1-18-8-10(14(17-18)21-2)13(19)16-9-15(20)6-3-4-12-11(15)5-7-22-12/h5,7-8,20H,3-4,6,9H2,1-2H3,(H,16,19)

InChI Key

LARRNJUQODVLKX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2(CCCC3=C2C=CS3)O

Origin of Product

United States

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